Cas no 1248942-63-3 (3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one)
![3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1248942-63-3x500.png)
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one 化学的及び物理的性質
名前と識別子
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- 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one
- 3-Amino-1-(2-(dimethylamino)ethyl)pyridin-2(1h)-one
- 3-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one
- 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one
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- インチ: 1S/C9H15N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h3-5H,6-7,10H2,1-2H3
- InChIKey: NZMLTDABAVBNKE-UHFFFAOYSA-N
- SMILES: O=C1C(=CC=CN1CCN(C)C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 256
- XLogP3: 0
- トポロジー分子極性表面積: 49.6
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-250MG |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-1G |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 1g |
¥ 3,841.00 | 2023-04-05 | |
Enamine | EN300-1105861-1g |
3-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one |
1248942-63-3 | 95% | 1g |
$770.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-10g |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 10g |
¥19206.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-250mg |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 250mg |
¥1538.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-5g |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 5g |
¥11523.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371006-250mg |
3-Amino-1-(2-(dimethylamino)ethyl)pyridin-2(1h)-one |
1248942-63-3 | 95% | 250mg |
¥2180.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-250.0mg |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 250.0mg |
¥1538.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0022-500.0mg |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
1248942-63-3 | 95% | 500.0mg |
¥2561.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371006-10g |
3-Amino-1-(2-(dimethylamino)ethyl)pyridin-2(1h)-one |
1248942-63-3 | 95% | 10g |
¥31428.00 | 2024-08-09 |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-oneに関する追加情報
Introduction to 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one (CAS No. 1248942-63-3)
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one, identified by the Chemical Abstracts Service registry number CAS No. 1248942-63-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a pyridinone core substituted with an amino group at the 3-position and a dimethylaminoethyl side chain at the 1-position. Its unique structural motifs make it a valuable scaffold for the development of novel bioactive molecules, particularly in the quest for targeted therapeutic agents.
The compound’s molecular structure, characterized by a nitrogen-rich environment, positions it as a promising candidate for interactions with biological targets such as enzymes and receptors. The presence of both basic and acidic functional groups enhances its potential for selective binding and modulatory activity. Recent advancements in computational chemistry and molecular modeling have highlighted its potential as a ligand in drug discovery pipelines, particularly for diseases where precise molecular intervention is required.
In the context of contemporary pharmaceutical research, 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one has garnered attention due to its ability to serve as a versatile building block for more complex pharmacophores. The dimethylaminoethyl moiety, in particular, contributes to solubility and metabolic stability, which are critical factors in drug design. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacokinetic profiles, demonstrating its utility in optimizing drug-like properties.
One of the most compelling aspects of CAS No. 1248942-63-3 is its role in the development of inhibitors targeting enzyme families involved in metabolic pathways relevant to human health. For instance, studies have explored its derivatives as potential modulators of enzymes such as kinases and phosphodiesterases, which play pivotal roles in signal transduction and cellular regulation. The pyridinone scaffold’s ability to mimic natural substrates or allosteric sites has been exploited to achieve high-affinity binding without compromising selectivity.
The synthesis of 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural integrity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to introduce functional groups with high precision. These techniques not only enhance yield but also allow for the introduction of chiral centers, which are essential for developing enantiomerically pure drugs with minimal side effects.
Recent publications have demonstrated the compound’s utility in preclinical studies aimed at evaluating its therapeutic potential. For example, derivatives of CAS No. 1248942-63-3 have been tested in cell-based assays for their ability to modulate inflammatory pathways associated with chronic diseases. The observed bioactivity underscores the importance of nitrogen-rich heterocycles in designing molecules that can interact effectively with biological systems.
The pharmacological profile of 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one has been further elucidated through spectroscopic and crystallographic studies. These investigations have provided insights into its binding modes with target proteins, informing rational modifications to improve potency and reduce off-target effects. The integration of experimental data with computational predictions has allowed researchers to refine molecular structures iteratively, leading to more effective candidates for further development.
In conclusion, 3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one (CAS No. 1248942-63-3) represents a cornerstone in modern medicinal chemistry. Its unique structural features and demonstrated bioactivity make it an indispensable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, its significance in pharmaceutical innovation is poised to grow even further.
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